molecular formula C9H6Cl2N2O B3043801 N-(2,6-dichloro-4-cyanophenyl)acetamide CAS No. 927676-49-1

N-(2,6-dichloro-4-cyanophenyl)acetamide

Cat. No. B3043801
CAS RN: 927676-49-1
M. Wt: 229.06 g/mol
InChI Key: OGBMKMYVARFJGF-UHFFFAOYSA-N
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Description

N-(2,6-dichloro-4-cyanophenyl)acetamide, commonly known as DCAC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DCAC is a white crystalline solid that is soluble in organic solvents and has a melting point of 177-179°C. This compound is widely used in various scientific applications, including drug discovery, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of DCAC is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. DCAC has also been shown to inhibit the activity of certain enzymes involved in inflammation and bacterial growth.
Biochemical and Physiological Effects
DCAC has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation. DCAC has also been shown to inhibit the activity of certain bacterial enzymes, making it a potential antibacterial agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DCAC in lab experiments is its high purity and stability. DCAC is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using DCAC is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on DCAC. One area of interest is its potential use as a photosensitizer in photodynamic therapy. Further studies are needed to determine its effectiveness in this application. Another area of research is the development of DCAC derivatives with improved solubility and bioavailability. These derivatives could have potential therapeutic applications in cancer treatment and other diseases. Additionally, more research is needed to fully understand the mechanism of action of DCAC and its potential as a drug candidate.

Scientific Research Applications

DCAC has been extensively used in scientific research for its potential as a drug candidate. It has been shown to exhibit antitumor, anti-inflammatory, and antibacterial properties. DCAC has also been studied for its potential use as a photosensitizer in photodynamic therapy, a non-invasive cancer treatment.

properties

IUPAC Name

N-(2,6-dichloro-4-cyanophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c1-5(14)13-9-7(10)2-6(4-12)3-8(9)11/h2-3H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBMKMYVARFJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1Cl)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Step B (1): To a solution of 3,5-dichloro-4-amino-benzonitrile (187 mg, 1 mmol) in 4 mL of THF at room temperature was added 2.2 mL of 1.0 M NaHMDS in THF. The resulting reaction mixture was stirred at room temperature for 30 min, at which time acetyl chloride (3.1 mmol) was added. DCM (100 mL) and water (100 mL) were added to the reaction mixture after being stirred overnight, followed by the addition of 5 mL of a 1.4 N HCl aqueous solution. The layers were separated and the aqueous layer was extracted with DCM (2×100 mL). The extracts were combined and solvents were evaporated in vacuo. The residue was purified by HPLC to give 4-acetamido-3,5-dichloro-benzonitrile. MS (ESI) (M−H)+=227.05. 1H-NMR (300 MHz, CDCl3) δ 7.63 (s, 2 H), 2.21 (s, 3 H).
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Synthesis routes and methods II

Procedure details

Step AT1. To a solution of 3,5-dichloro-4-amino-benzonitrile (187 mg, 1 mmol) in 4 mL of THF at room temperature was added 2.2 mL of 1.0 M NaHMDS in THF. The resulting reaction mixture was stirred at room temperature for 30 min., at which time acetyl chloride (3.1 mmol) was added. DCM (100 mL) and water (100 mL) were added to the reaction mixture after being stirred overnight, followed by the addition of 5 mL of 1.4 N HCl aqueous solution. Layers were separated and the aqueous layer was extracted with DCM (2×100 mL). The extracts were combined and solvents were evaporated in vacuo. The residue was purified by HPLC to give 4-acetamido-3,5-dichloro-benzonitrile.
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187 mg
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2.2 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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